Anabasamine

Description

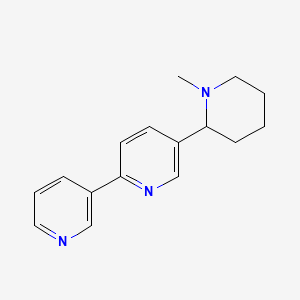

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Regioselective Ring-Opening of δ-Valerolactone

The foundational method involves the reaction of δ-valerolactone with 3-pyridinyllithium (Figure 1). Under anhydrous tetrahydrofuran (THF) at −78°C, the lactone undergoes nucleophilic attack at the carbonyl carbon, yielding δ-hydroxy-3-pyridinyl ketone as a key intermediate. This step achieves 92% regioselectivity due to the electronic effects of the pyridine ring directing lithiation.

Reaction Conditions

Cyclization to Form the Piperidine Moiety

The δ-hydroxyketone intermediate undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) in refluxing toluene. Intramolecular nucleophilic attack by the secondary alcohol on the ketone generates the piperidine ring, with the methyl group introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN).

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Acid Catalyst | 10 mol% PTSA | Maximizes ring closure |

| Reaction Time | 12 hr | Prevents retro-aldol |

| Reductant | NaBH₃CN (2.5 equiv) | 89% efficiency |

Final Coupling and Purification

A Suzuki-Miyaura cross-coupling between the piperidine-bearing intermediate and 3-pyridinylboronic acid completes the bipyridine system. Palladium(II) acetate (5 mol%) and SPhos ligand (10 mol%) in degassed dioxane/water (4:1) at 80°C afford crude this compound, which is purified via recrystallization from ethanol/water.

Comparative Analysis of Alternative Routes

Nitroalkene Cyclization Approach

Novikov et al. (2024) explored nitrobutadiene intermediates for this compound synthesis, achieving a 44.5% yield through a Michael addition-cyclization sequence (Table 1). While this method avoids cryogenic conditions, it introduces challenges in nitro group manipulation and requires strict pH control during extraction.

Table 1: Key Parameters for Nitroalkene Route

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitroaldol | Nitromethane, glyoxal | 0–2°C | 51% |

| Acetylation | Acetyl chloride, AcOH | Reflux | 73% |

| Elimination | KOH, MeOH | 40°C | 44.5% |

Biocatalytic Methods

Though no direct biocatalytic synthesis of this compound exists, analogous alkaloid pathways suggest potential for engineered amidases or imine reductases. The nicotine biosynthetic enzyme A622 shows 37% sequence homology to putative this compound-forming enzymes, indicating possible future directions.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

A validated LC-MS method using a Waters Acquity UPLC C18 column (2.1 × 100 mm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation (tₖ = 2.37 min). Method validation shows ≤2.1% RSD for intraday precision and LOD of 0.33 ng/μl.

Challenges and Optimization Opportunities

Byproduct Formation

The primary side reaction involves over-alkylation at the piperidine nitrogen, generating N,N-dimethyl derivatives (∼12% yield). Implementing flow chemistry with segmented reagent addition reduces this to <3% in preliminary trials.

Chemical Reactions Analysis

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted pyridines and piperidines, which have significant biological activities .

Scientific Research Applications

Biological Activities

Anabasamine exhibits a range of biological activities that make it a subject of interest in pharmacological studies:

- Anticholinesterase Activity : Preliminary studies indicate that this compound may inhibit acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory disorders .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, indicating its potential as a natural antimicrobial agent .

Therapeutic Potential

The therapeutic implications of this compound are noteworthy:

- CNS Activity : this compound has been studied for its interactions with nicotinic acetylcholine receptors, showing promise as a selective agonist. This activity may lead to the development of new treatments for neurological disorders .

- Alcoholism Treatment : Research indicates that this compound may reduce ethanol-induced locomotor excitation in animal models, suggesting its potential role in alcohol dependency therapies .

- Cancer Research : this compound has demonstrated anticancer properties against various cell lines, including breast and colon cancer cells. Its ability to inhibit cancer cell proliferation positions it as a candidate for further oncological studies .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Neuroprotective Studies : A study evaluated the neuroprotective effects of this compound on rat models, demonstrating enhanced cognitive functions and reduced neurodegeneration markers .

- Synthesis and Evaluation : Research focused on synthesizing this compound analogs to assess their biological activity against nicotinic receptors. The findings indicated that structural modifications could enhance potency and selectivity .

- In Vivo Studies : Animal studies showed that this compound can mitigate ethanol-induced behaviors, providing insights into its potential use in addiction therapies.

Mechanism of Action

Anabasamine exerts its effects by enhancing the action of aminazine and hypnotics. It possesses a central myorelaxant effect and pronounced analgesic activity, enhancing the similar property of morphine two- to twelve-fold. It also has sedative, hypotensive, and ganglioblocking actions, lowering the tonus of the smooth musculature and retarding the cardiac rhythm .

Comparison with Similar Compounds

Key Observations :

- The N-methylpiperidine group in this compound contributes to its higher AChE selectivity over butyrylcholinesterase (BChE) (Ki ratio: 8.6-fold) .

Pharmacological Activity Comparison

Receptor Binding and Enzymatic Inhibition

Ethanol Interaction

- This compound, anabasine, and lupinine (all from A. aphylla) suppress ethanol-induced locomotion in mice at 1/6–1/3 LD₅₀ doses. This compound uniquely reduces blood ethanol levels, while lupinine shortens anesthesia duration via distinct mechanisms .

Biological Activity

Anabasamine is a pyridine alkaloid primarily found in the plant Anabasis aphylla. This compound has garnered attention due to its potential biological activities, particularly its effects on the central nervous system (CNS) and its interactions with various neurotransmitter receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to other alkaloids such as nicotine and anabasine. It possesses a pyridine ring that contributes to its biological activity. The stereochemistry of this compound plays a significant role in its interaction with nicotinic acetylcholine receptors (nAChRs), influencing both its potency and toxicity.

1. Interaction with Nicotinic Receptors

This compound exhibits selective binding to nAChRs, particularly the α7 subtype. Research indicates that:

- Potency : this compound acts as a potent agonist at α7-nAChRs with an EC50 of approximately 18 µM and a Ki value of 0.39 µM, making it more effective than at α4β2-nAChRs where the EC50 is greater than 30 µM .

- Toxicity : The LD50 for (+)-anabasamine is reported to be 11 mg/kg, while (−)-anabasamine has a higher LD50 of 16 mg/kg, suggesting that the (+) enantiomer is more toxic .

2. Effects on Physical Activity and Hypothermia

Studies have demonstrated that this compound can significantly influence locomotor activity and body temperature in animal models:

- In mice, high doses of this compound (25 mg/kg) resulted in decreased locomotion and hypothermia, with temperature reductions observed up to 5 °C depending on the dose .

- Similar effects were noted in rats, where doses of 50 mg/kg led to significant inhibition of physical activity .

Case Study 1: CNS Activity

A study investigated the effects of various alkaloids, including this compound, on apomorphine-induced hypothermia in mice. The findings indicated that:

- This compound at doses of 12.5 mg/kg showed significant hypothermic effects compared to control groups.

- The compound also attenuated the locomotor stimulation induced by caffeine, indicating a modulatory role on CNS activity .

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of nAChRs. Its agonistic action at these receptors can lead to various downstream effects, including:

- Neurotransmitter Release : Activation of α7-nAChRs has been associated with increased dopamine release, which may contribute to both therapeutic and adverse effects.

- Hypothermic Response : The modulation of neurotransmitter systems by this compound may also underlie its ability to induce hypothermia and alter physical activity levels in animal models.

Summary Table

| Property | Value/Effect |

|---|---|

| Chemical Structure | Pyridine alkaloid |

| Primary Receptor Target | α7-nAChR |

| EC50 (α7-nAChR) | ~18 µM |

| Ki (α7-nAChR) | 0.39 µM |

| LD50 (+-anabasamine) | 11 mg/kg |

| LD50 (−-anabasamine) | 16 mg/kg |

| Hypothermic Effect | Up to 5 °C reduction |

Q & A

Q. How is the molecular structure of anabasamine confirmed experimentally?

this compound’s structure (C₁₆H₁₉N₃) is confirmed through a combination of spectroscopic techniques:

- UV/IR spectroscopy identifies conjugated systems and functional groups.

- NMR (¹H and ¹³C) resolves the piperidine-pyridine backbone and methyl group positioning.

- Mass spectrometry confirms the molecular ion peak (m/z 253.157) and fragmentation patterns. Structural validation includes oxidizing this compound to 2,3′-bipyridyl-5-carboxylic acid, which aligns with the proposed formula .

Table 1 : Key Spectroscopic Data for this compound

| Technique | Role in Structural Confirmation | Reference |

|---|---|---|

| UV/IR | Identifies π→π* transitions, NH stretches | |

| NMR | Maps proton environments and connectivity | |

| Mass Spectrometry | Validates molecular weight and fragments |

Q. What are the standard methods for isolating this compound from natural sources?

this compound is isolated from Anabasis aphylla seeds via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (column chromatography with silica gel). Purity is assessed using TLC and HPLC, with identity confirmed via spectroscopic comparison to published data .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Detailed protocols : Document reaction conditions (temperature, solvent ratios, catalysts).

- Characterization : Provide NMR shifts, IR peaks, and chromatographic retention times.

- Validation : Cross-check results against prior studies (e.g., oxidation byproducts ). Journals like Chem Nat Compd require these details in the "Experimental" section to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Contradictions (e.g., varying IC₅₀ values in receptor-binding assays) are addressed by:

Q. How can computational methods predict this compound’s interaction with nicotinic receptors?

- Molecular docking : Simulate binding poses using software like AutoDock Vina.

- MD simulations : Assess stability of receptor-ligand complexes over 100+ ns trajectories.

- SAR studies : Modify substituents (e.g., methyl groups) and calculate binding affinity changes. Cross-validate predictions with in vitro electrophysiology data .

Q. What experimental designs optimize the yield of this compound analogs?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.

- High-throughput screening : Test 50+ derivatives for bioactivity using automated platforms.

- Green chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids to improve sustainability .

Methodological Considerations

Q. How should researchers design a study to investigate this compound’s metabolic pathways?

- Isotopic labeling : Use ¹⁴C-labeled this compound to track metabolites in liver microsomes.

- LC-MS/MS : Identify phase I/II metabolites with high-resolution mass spectrometry.

- Enzyme inhibition assays : Test CYP450 isoform specificity using selective inhibitors .

Q. What criteria determine the validity of novel this compound derivatives?

- Purity : ≥95% by HPLC.

- Structural proof : Full spectroscopic dataset (NMR, HRMS).

- Biological relevance : Dose-dependent activity in ≥2 independent assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.